N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide
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Overview
Description
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide is a chemical compound with the molecular formula C8H6FN3O. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide. The reaction conditions often include the use of a non-nucleophilic solvent like tert-butanol to increase the yield and reduce competing reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction is facilitated under basic conditions and can lead to the formation of novel tetracyclic derivatives.
Cyclization/Bromination: This one-pot tandem reaction can produce 3-bromoimidazopyridines, which can be further transformed into other skeletons.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of a base and a non-nucleophilic solvent like tert-butanol.
Cyclization/Bromination: Uses TBHP (tert-Butyl hydroperoxide) and ethyl acetate as the solvent.
Major Products
Tetracyclic Derivatives: Formed through nucleophilic aromatic substitution.
3-Bromoimidazopyridines: Produced via cyclization/bromination reactions.
Scientific Research Applications
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antiviral, anticancer, and immunomodulatory agents.
Chemical Biology: Used in the study of molecular interactions and pathways due to its unique chemical properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound’s imidazopyridine skeleton allows it to engage in various biological activities, such as inhibiting enzymes or modulating receptor functions . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Another compound in the imidazopyridine family with similar chemical properties.
3-Fluoroimidazo[1,2-a]pyridin-2-yl-phosphonates: Known for their use in various chemical reactions and potential biological activities.
Uniqueness
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H6FN3O |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)formamide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-7-10-3-8(11-5-13)12(7)4-6/h1-5H,(H,11,13) |
InChI Key |
WQYIGSXIUKZRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)NC=O |
Origin of Product |
United States |
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